1-Benzofuran-5-carbonitrile
Overview
Description
1-Benzofuran-5-carbonitrile is an organic compound with the molecular formula C9H5NO. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
1-Benzofuran-5-carbonitrile is believed to interact with several targets. One of the primary targets is the Estrogen receptor beta . This receptor is a part of the nuclear receptor family of intracellular receptors and plays a crucial role in mediating the effects of estrogen, a hormone that has significant roles in reproductive and non-reproductive tissues . Another target is the Nuclear receptor coactivator 1 , which directly binds nuclear receptors and stimulates the transcriptional activities in a hormone-dependent fashion .
Mode of Action
It is known to interact with its targets, possibly leading to changes in the transcriptional activities of the cells . The compound may bind to the Estrogen receptor beta and Nuclear receptor coactivator 1, influencing their activity and potentially leading to changes in gene expression .
Biochemical Pathways
Given its interaction with the estrogen receptor beta and nuclear receptor coactivator 1, it is likely that it influences pathways related to hormone signaling .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . It is also suggested to be a CYP1A2 inhibitor .
Result of Action
Given its interaction with the Estrogen receptor beta and Nuclear receptor coactivator 1, it may influence gene expression and cellular activities related to these targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzofuran-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by dehydration to form the benzofuran ring . Another method includes the reaction of 2-bromo-5-nitrobenzaldehyde with sodium cyanide, followed by reduction of the nitro group to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Benzofuran-5-carboxylic acid.
Reduction: Benzofuran-5-methanamine.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
1-Benzofuran-5-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Benzofuran-5-carbonitrile can be compared with other benzofuran derivatives such as:
Benzofuran-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Benzofuran-5-methanamine: Formed by the reduction of this compound.
2-Benzofuran-5-carbonitrile: A positional isomer with the nitrile group at a different position on the benzofuran ring.
Uniqueness: this compound is unique due to its specific nitrile functional group, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
1-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFQAFFSEZRQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383570 | |
Record name | 1-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79002-39-4 | |
Record name | 1-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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